molecular formula C16H24ClN3O4 B12463027 2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

2-(2-(2-Chloroethoxy)ethoxy)-7,8-dihydro-6h-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

Cat. No.: B12463027
M. Wt: 357.8 g/mol
InChI Key: AUHYMMAWVQMKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C16H24ClN3O4. This compound is characterized by its pyrido[3,2-d]pyrimidine core structure, which is functionalized with chloroethoxy and ethoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloroethanol with ethylene oxide to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate under specific conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate
  • 2-[2-(2-Chloroethoxy)ethoxy]ethanol

Uniqueness

Tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-6H,7H,8H-pyrido[3,2-d]pyrimidine-5-carboxylate is unique due to its pyrido[3,2-d]pyrimidine core structure, which imparts specific chemical properties and reactivity. This makes it valuable for applications that require precise molecular interactions and modifications .

Properties

Molecular Formula

C16H24ClN3O4

Molecular Weight

357.8 g/mol

IUPAC Name

tert-butyl 2-[2-(2-chloroethoxy)ethoxy]-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C16H24ClN3O4/c1-16(2,3)24-15(21)20-7-4-5-12-13(20)11-18-14(19-12)23-10-9-22-8-6-17/h11H,4-10H2,1-3H3

InChI Key

AUHYMMAWVQMKAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OCCOCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.